molecular formula C13H8Cl2FNO B271550 2,4-dichloro-N-(2-fluorophenyl)benzamide

2,4-dichloro-N-(2-fluorophenyl)benzamide

Cat. No.: B271550
M. Wt: 284.11 g/mol
InChI Key: ZYCWFSLTWNDINI-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the class of halogenated benzamides, characterized by aromatic rings substituted with halogen atoms (Cl, F) and an amide functional group.

IUPAC Name :
this compound
Synonyms :

  • NSC 405045
  • 2',4-Dichloro-2-fluorobenzanilide
    Molecular Formula : C₁₃H₈Cl₂FNO
    Molecular Weight : 284.11 g/mol
    CAS Registry : 2447-98-5 (PubChem); discrepancies exist in commercial listings (e.g., 202207-05-4 in Sigma-Aldrich).

Structural Features :

  • Benzamide backbone : A benzene ring linked to a carboxamide group.
  • Substituents :
    • Chlorine at positions 2 and 4 of the benzamide ring.
    • Fluorine at position 2 of the phenyl group attached to the amide nitrogen.

SMILES Notation :
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC=CC=C2F

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Weight 284.11 g/mol
Melting Point Not reported -
Solubility Likely low in polar solvents
LogP (Partition Coefficient) Estimated ~3.5 (hydrophobic)

Historical Context and Development

The compound emerged during the mid-20th century amid efforts to optimize benzamide derivatives for pharmaceutical applications. Halogenation strategies were prioritized to enhance metabolic stability and binding affinity in drug candidates.

Synthesis Pathway :

  • Starting Materials :
    • 2,4-Dichlorobenzoic acid chloride
    • 2-Fluoroaniline
  • Reaction :
    • Amidation via nucleophilic acyl substitution:

      $$

      \text{2,4-Dichlorobenzoyl chloride} + \text{2-Fluoroaniline} \xrightarrow{\text{Base}} \text{this compound}

      $$
  • Purification : Column chromatography or recrystallization.

Table 2: Synthetic Optimization

Condition Yield Improvement Key Insight
Microwave-assisted 15% increase Reduced reaction time
Catalytic Pd(OAc)₂ 20% increase Enhanced coupling efficiency

Significance in Halogenated Benzamide Research

Halogenated benzamides are pivotal in drug discovery due to their ability to modulate protein-ligand interactions.

Biological Relevance :

  • Antimicrobial Activity : Chlorine and fluorine substituents enhance membrane permeability and target binding in bacterial enzymes.
  • Kinase Inhibition : Structural analogs show promise in disrupting ATP-binding pockets in cancer-related kinases.

Comparative Analysis :
Table 3: Activity of Halogenated Benzamides

Compound EC₅₀ (μM) Target
This compound 0.44 Trypanosoma brucei
N-(3-Chlorophenyl)benzamide >10 Inactive control

Mechanistic Insights :

  • Electron-Withdrawing Effects : Chlorine and fluorine increase electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine thiols).
  • Steric Effects : Ortho-substituents on the phenyl ring restrict rotational freedom, optimizing binding pocket occupancy.

Properties

Molecular Formula

C13H8Cl2FNO

Molecular Weight

284.11 g/mol

IUPAC Name

2,4-dichloro-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C13H8Cl2FNO/c14-8-5-6-9(10(15)7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18)

InChI Key

ZYCWFSLTWNDINI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Chlorine atoms at the 2- and 4-positions are conserved in many analogs (e.g., compounds 12–17) to enhance lipophilicity and target binding .
  • Aminoalkyl vs. Aryl Groups: Aminoethyl side chains (e.g., compound 12) improve solubility and interaction with charged residues in enzymes, whereas aryl groups (e.g., 2-fluorophenyl) favor π-π interactions .

Antiparasitic Activity

Several 2,4-dichlorobenzamide derivatives exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For example:

  • Compound 12: High yield (98%) and efficacy against T. brucei, attributed to the 2,4-dichlorophenyl and aminoethyl groups enhancing membrane penetration and enzyme inhibition .

Enzyme Inhibition

  • 1,3,4-Thiadiazole Derivative (4) : A 2,4-dichlorobenzamide hybrid with a thiadiazole moiety exhibits strong DHFR inhibition (ΔG = −9.0 kcal/mol) via hydrogen bonds with Asp 21 and Tyr 22 . This highlights the importance of secondary functional groups in enhancing target affinity.

Fluorinated Analogs

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : A structural isomer with fluorination at both the benzamide and aniline rings. Crystallographic studies reveal intermolecular N–H···O and C–H···F interactions, which stabilize its lattice and may influence bioavailability .

Physicochemical and Crystallographic Properties

Property 2,4-Dichloro-N-(2-fluorophenyl)benzamide N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) 2-Chloro-N-(2,6-dichlorophenyl)benzamide
Molecular Weight ~300.1 g/mol 252.2 g/mol 315.0 g/mol
Halogen Substituents 2-Cl, 4-Cl, 2-F 2-F, 4-F (aniline); 2-F (benzamide) 2-Cl (benzamide); 2,6-Cl (aniline)
Hydrogen Bonding Likely N–H···O/F interactions N–H···O (2.8 Å), C–H···F (2.9 Å) N–H···O (2.7 Å)
Crystal System Not reported Monoclinic, P2₁/c Monoclinic, P2₁/n

Key Insights :

  • Fluorine’s small size and high electronegativity favor compact crystal packing and metabolic stability compared to bulkier substituents (e.g., methoxy in compound 15) .

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